molecular formula C10H17NO6 B15362640 6,6-Dimethoxy-2-azaspiro[3.3]heptane;oxalic acid

6,6-Dimethoxy-2-azaspiro[3.3]heptane;oxalic acid

Cat. No.: B15362640
M. Wt: 247.24 g/mol
InChI Key: XJVZIFCTVKOLPU-UHFFFAOYSA-N
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Description

6,6-Dimethoxy-2-azaspiro[3.3]heptane; oxalic acid is an organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including pharmaceuticals and chemical synthesis. The spirocyclic framework imparts distinct physical and chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethoxy-2-azaspiro[3.3]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a ketone or aldehyde, followed by methoxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethoxy-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride or organolithium compounds replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Sodium hydride, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

6,6-Dimethoxy-2-azaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6,6-Dimethoxy-2-azaspiro[3.3]heptane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. For instance, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different functional groups.

    6,6-Dimethoxy-2-azaspiro[3.3]octane: A compound with an extended carbon chain, offering different chemical properties.

Uniqueness

6,6-Dimethoxy-2-azaspiro[3.3]heptane is unique due to its specific spirocyclic structure and the presence of methoxy groups, which influence its reactivity and potential applications. Its distinct chemical properties make it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of 6,6-Dimethoxy-2-azaspiro[33]heptane; oxalic acid, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds

Properties

Molecular Formula

C10H17NO6

Molecular Weight

247.24 g/mol

IUPAC Name

6,6-dimethoxy-2-azaspiro[3.3]heptane;oxalic acid

InChI

InChI=1S/C8H15NO2.C2H2O4/c1-10-8(11-2)3-7(4-8)5-9-6-7;3-1(4)2(5)6/h9H,3-6H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

XJVZIFCTVKOLPU-UHFFFAOYSA-N

Canonical SMILES

COC1(CC2(C1)CNC2)OC.C(=O)(C(=O)O)O

Origin of Product

United States

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